tert-butyl N-[(1R)-1-cyanopropyl]carbamate
Overview
Description
“tert-butyl N-[(1R)-1-cyanopropyl]carbamate” is a chemical compound with the CAS Number: 1604264-78-9 . It has a molecular weight of 184.24 . It is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2O2/c1-5-7 (6-10)11-8 (12)13-9 (2,3)4/h7H,5H2,1-4H3, (H,11,12)/t7-/m1/s1
. The InChI key is DJRSLDLTFGBKDH-SSDOTTSWSA-N
.
Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4°C .
Scientific Research Applications
Enantioselective Synthesis
The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in the creation of nucleotide analogues with potential applications in medicinal chemistry and drug design (Ober et al., 2004).
Material Science and Sensory Materials
In the field of material science, tert-butyl carbamate derivatives have been used to synthesize strong blue emissive nanofibers. These nanofibers exhibit potential as fluorescent sensory materials for the detection of volatile acid vapors, highlighting the role of tert-butyl carbamate derivatives in developing new sensory materials (Sun et al., 2015).
Synthetic Chemistry
The compound has been investigated for its reactivity in synthetic organic chemistry, such as in the preparation of α-functionalized α-amino silanes. This involves metalation and alkylation between silicon and nitrogen, illustrating its versatility as a reactive intermediate (Sieburth et al., 1996).
Metabolic Engineering
In metabolic engineering, tert-butyl carbamate derivatives are explored for the biosynthesis of chemicals like 1-butanol from carbon dioxide, demonstrating the compound's potential in renewable energy and green chemistry applications (Lan & Liao, 2011).
Stereochemistry
The compound has been used in the efficient stereoselective synthesis of stereochemical intermediates, highlighting its importance in the production of chiral molecules, which are crucial in the pharmaceutical industry (Wang et al., 2017).
Organic Synthesis
It has been employed in organic synthesis, for instance, in the mild and efficient one-pot Curtius rearrangement leading to the formation of Boc-protected amines. This showcases its role in facilitating complex synthetic pathways in a more streamlined fashion (Lebel & Leogane, 2005).
Safety and Hazards
The safety information for “tert-butyl N-[(1R)-1-cyanopropyl]carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
Pharmacokinetics
As a carbamate derivative, it is expected to have good bioavailability due to its polar nature. .
Result of Action
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyanopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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